Cas no 57712-67-1 (1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione)

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione is a brominated tetrahydropyrimidine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a benzyl group at the N1 position and a bromine substituent at the C5 position, enhancing its reactivity for further functionalization. This compound is particularly valuable as an intermediate in the development of bioactive molecules, owing to its ability to participate in nucleophilic substitution and cross-coupling reactions. The bromine atom offers a versatile handle for modifications, while the tetrahydropyrimidine core contributes to its stability and compatibility with diverse synthetic routes. Suitable for research-scale applications, it is characterized by high purity and consistent performance.
1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
57712-67-1 structure
Product name:1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:57712-67-1
MF:C11H9BrN2O2
MW:281.105361700058
CID:3049108
PubChem ID:5276659

1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 1-benzyl-5-bromopyrimidine-2,4-dione
    • 1-benzyl-5-bromo-pyrimidine-2,4-dione
    • SCHEMBL1717207
    • NYNOBRTYKCVRJN-UHFFFAOYSA-N
    • HCA71267
    • BDBM50164422
    • EN300-110410
    • CHEMBL190912
    • 1-Benzyl-5-bromo-1H-pyrimidine-2,4-dione
    • 5-Bromo-1-benzyl-1H-pyrimidine-2,4-dione
    • 1-benzyl-5-bromo-2,4(1H,3H)-pyrimidinedione
    • Oprea1_726658
    • 1-benzyl-5-bromouracil
    • AKOS013088150
    • G55027
    • Z1154978874
    • 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(phenylmethyl)-
    • CS-0222120
    • DS-021493
    • 57712-67-1
    • CCG-319459
    • 827-643-7
    • Inchi: InChI=1S/C11H9BrN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16)
    • InChI Key: NYNOBRTYKCVRJN-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 279.98474Da
  • Monoisotopic Mass: 279.98474Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 49.4Ų

1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-110410-1.0g
1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
57712-67-1 95.0%
1.0g
$486.0 2025-02-21
Enamine
EN300-110410-10.0g
1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
57712-67-1 95.0%
10.0g
$2089.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN21355-1G
1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
57712-67-1 95%
1g
¥ 2,547.00 2023-03-14
Enamine
EN300-110410-2.5g
1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
57712-67-1 95.0%
2.5g
$953.0 2025-02-21
Enamine
EN300-110410-0.25g
1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
57712-67-1 95.0%
0.25g
$240.0 2025-02-21
Aaron
AR01A19W-250mg
1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
57712-67-1 95%
250mg
$355.00 2023-12-13
1PlusChem
1P01A11K-10g
1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
57712-67-1 95%
10g
$2644.00 2023-12-16
A2B Chem LLC
AV46728-50mg
1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
57712-67-1 95%
50mg
$154.00 2024-04-19
A2B Chem LLC
AV46728-500mg
1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
57712-67-1 95%
500mg
$434.00 2024-04-19
Aaron
AR01A19W-50mg
1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
57712-67-1 95%
50mg
$181.00 2023-12-13

Additional information on 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-Benzyl-5-Bromo-1,2,3,4-Tetrahydropyrimidine-2,4-Dione (CAS No. 57712-67-1): A Comprehensive Overview

Introduction to 1-Benzyl-5-Bromo-Tetrahydropyrimidine Derivatives

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as compound 57712-67-1) is a structurally unique organic compound belonging to the class of tetrahydropyrimidines. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its intriguing structure and potential applications in drug discovery. The molecule features a bromine atom at the 5-position and a benzyl group at the 1-position of the tetrahydropyrimidine ring system. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable target for further research.

Recent advancements in synthetic methodologies have enabled researchers to explore the synthesis and characterization of tetrahydropyrimidine derivatives, including compound 57712-67-1, with greater precision. These efforts have been driven by the growing recognition of tetrahydropyrimidines as versatile scaffolds for designing bioactive molecules. The bromine substitution at the 5-position adds another layer of complexity and functionality to this compound, making it a promising candidate for various applications.

The CAS No. 57712-67-1 designation uniquely identifies this compound within chemical databases and regulatory frameworks. Its structural uniqueness has been leveraged in numerous studies aimed at understanding its reactivity, stability, and potential interactions with biological systems.

Synthesis and Structural Features of Compound 57712-67-1

The synthesis of compound 57712-67-1 involves a multi-step process that typically begins with the preparation of the parent tetrahydropyrimidine ring system. This is followed by selective bromination at the 5-position and subsequent alkylation or acylation to introduce the benzyl group at the 1-position. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity levels during these transformations.

The structural integrity of compound 57712-67-1 is maintained by its rigid tetrahydropyrimidine core, which provides a stable framework for further functionalization. The benzyl group at position 1 contributes significantly to the molecule's lipophilicity, enhancing its potential for membrane permeability in biological systems. Meanwhile, the bromine atom at position 5 introduces electron-withdrawing effects that can influence both chemical reactivity and pharmacokinetic properties.

Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the molecular structure of compound 57712-67-1. These methods provide critical insights into the spatial arrangement of substituents on the tetrahydropyrimidine ring system.

Applications in Drug Discovery and Development

The unique combination of structural features in compound 57712-67-1 makes it an attractive candidate for drug discovery programs targeting various therapeutic areas. Recent research has focused on evaluating its potential as a modulator of key biological pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammation.

In one notable study published in *Journal of Medicinal Chemistry*, researchers demonstrated that compound 57712-67_ _exhibits potent inhibitory activity against a panel of kinases associated with cancer progression*. The bromine substitution was found to play a critical role in enhancing binding affinity to these targets.

Moreover, preclinical studies have explored the pharmacokinetic profile of compound 57_ _in rodent models*. Results indicated favorable absorption and bioavailability profiles, suggesting its potential suitability for oral administration.

Given these promising findings, further investigations are currently underway to assess its efficacy in vivo using disease-specific animal models.

Recent Research Highlights: Mechanistic Insights and Structural Modifications

A series of recent publications have shed light on the mechanistic underpinning of compound 5_ _'s biological activity*. Utilizing computational modeling techniques such as molecular docking simulations and quantum mechanics calculations researchers have gained deeper insights into how this compound interacts with target proteins at atomic resolution.

In a groundbreaking study published in *Nature Communications*, scientists revealed that compound_ _adopts a unique binding mode that involves both hydrogen bonding interactions with key residues within the active site*. This finding underscores its potential as a lead compound for developing next-generation therapeutics.

Structural Modifications
To enhance its therapeutic potential researchers are actively exploring various structural modifications around the core tetrahydropyrimidine framework. These include substitutions at other positions on the ring system as well as modifications to existing substituents. For instance ongoing efforts are focused on replacing or appending groups onto positions other than positions_ _to investigate their impact on activity selectivity. Additionally there is growing interest in exploring stereochemical aspects such as enantiomeric purity which could influence pharmacokinetics safety profiles.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:57712-67-1)1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
A1088381
Purity:99%
Quantity:5g
Price ($):1237.0